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Compound of Interest

Compound Name:
Neu5Ac alpha(2-3)Gal beta MP

Glycoside

CAS No.: 159922-54-0

Cat. No.: B1149348

Get Quote

Executive Summary
Neu5Ac

(2-3)Gal

-MP (CAS: 159922-54-0) is a synthetic disaccharide derivative comprising N-acetylneuraminic
acid (Neu5Ac) linked

(2-3) to a galactose residue, which is in turn

-linked to a 4-methoxyphenyl (MP) aglycone.[1][2][3][4]

This compound serves as a high-fidelity probe for sialidase (neuraminidase) activity.[1][3] The

MP aglycone provides a distinct UV chromophore (

nm) that is spectrally stable but allows for sensitive HPLC detection of the cleaved product
(Gal-MP) or direct monitoring in coupled enzyme assays.[1][3] This guide provides the
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diagnostic NMR and Mass Spectrometry data required to validate the structural integrity of this
reagent.

Molecular Specifications
Property Detail

IUPAC Name

4-Methoxyphenyl 3-O-(5-acetamido-3,5-

dideoxy-D-glycero-

-D-galacto-non-2-ulopyranosylonyl)-

-D-galactopyranoside

Formula

Molecular Weight 577.53 g/mol

Aglycone 4-Methoxyphenyl (p-Methoxyphenyl / MP)

Linkage Topology

Neu5Ac

(2$\rightarrow$3)

Gal

(1$\rightarrow$O)

MP

Mass Spectrometry Profile
Mass spectrometry (MS) analysis of sialylated glycosides requires careful ionization control to

prevent in-source fragmentation of the labile sialic acid.[1][3]

Ionization Strategy
Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the

carboxylic acid on the Neu5Ac residue (

).[1][3]

Positive Mode (ESI+): Possible as sodium adducts
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, but often yields complex spectra due to multiple cationizations.[1][3][5]

Diagnostic Ions (ESI Negative Mode)
Ion Identity m/z (Monoisotopic) Description

576.20
Precursor Ion. Dominant peak

in soft ionization.[1][3]

290.09

B-Type Ion. Characteristic

cleavage of the glycosidic

bond.[1][3]

285.10

Y-Type Ion. Represents the

Gal-MP fragment (aglycone +

Gal).[1][3]

532.21

Decarboxylation artifact

(common in high-energy CID).

[1][3]

Fragmentation Logic (MS/MS)
The fragmentation pathway follows standard glycosidic cleavage rules.[3][5] The primary event

is the rupture of the Neu5Ac-Gal bond.[1][3]

Precursor [M-H]-
m/z 576.20

Fragment B1
[Neu5Ac-H]-
m/z 290.09

CID Cleavage
(Glycosidic)

Fragment Y1
[Gal-MP-H]-
m/z 285.10

Charge Retention
on Gal-MP

Neutral Loss
(Neu5Ac)

Click to download full resolution via product page

Figure 1: ESI(-) MS/MS Fragmentation Pathway.[1][3] The precursor (576) splits into the sialic

acid ion (290) and the aglycone-sugar ion (285).[1][3]
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NMR Spectroscopy Atlas
Nuclear Magnetic Resonance (NMR) confirms the stereochemistry of the two glycosidic

linkages: the

-ketosidic bond of Neu5Ac and the

-glycosidic bond of Galactose.[1][3]

Sample Preparation[4]
Solvent:

(Deuterium Oxide) or

(Methanol-d4).[1][3]

Standard: Internal TSP or residual solvent peak.[6]

Note: In

, the amide proton (NH) of Neu5Ac will exchange and disappear.[3][5] Use DMSO-d6 if NH
observation is required.[1][3][5]

H NMR: The Fingerprint Region
The spectrum is defined by three distinct zones: the Aromatic Aglycone (downfield), the

Anomeric/Skeleton (mid-field), and the Sialic Acid Reporters (upfield).[1][3]

Zone 1: The MP Aglycone (Aromatic)
The 4-methoxyphenyl group forms an AA'BB' system, appearing as two multiplets.[1][3]

7.05 - 7.15 ppm (2H, d/m): Protons meta to OMe (ortho to glycosidic bond).[1][3]

6.85 - 6.95 ppm (2H, d/m): Protons ortho to OMe.[1][3]

3.75 - 3.80 ppm (3H, s): Methoxy (

) singlet.[1][3]
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Zone 2: The Galactose Linkage (

)[1][3]
4.85 - 4.95 ppm (1H, d):H-1 of Galactose.[1][3]

Coupling Constant (

):7.5 - 8.5 Hz.[1][3]

Significance: This large coupling confirms the

-configuration (trans-diaxial relationship between H-1 and H-2).[1][3]

Zone 3: The Neu5Ac Linkage (

)
The methylene protons at C-3 of the sialic acid are the most diagnostic markers for sialylation.

[1][3]

2.70 - 2.80 ppm (1H, dd):H-3eq (Equatorial).[1][3]

Shift: Downfield shifted compared to free Neu5Ac due to the

(2-3) linkage.[1][3]

Coupling:

Hz,

Hz.[1][3]

1.75 - 1.85 ppm (1H, t/dd):H-3ax (Axial).[1][3]

Coupling:

Hz,

Hz.[1][3]
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2.03 ppm (3H, s): N-Acetyl methyl group (

).[1][3]

C NMR Diagnostic Signals

Carbon
Shift (

ppm)
Assignment Note

Neu5Ac C-2 100.0 - 101.0
Quaternary anomeric carbon.

[1][3]

Gal C-1 101.5 - 102.5
Anomeric carbon linked to MP.

[1][3]

Neu5Ac C-1 174.0 - 175.0 Carboxylate carbonyl.[1][3]

MP Aromatics 115.0, 119.0, 152.0, 156.0
Characteristic p-substituted

phenol pattern.[1][3]

Gal C-3 76.0 - 78.0

Glycosylation Shift. Shifts

downfield by ~5-8 ppm relative

to unsubstituted Gal,

confirming the 3-position

linkage.[1][3]

Structural Validation Logic (Graphviz)[1][4]

1H NMR Spectrum

Check Neu5Ac H-3
(2.75 & 1.80 ppm)

Check Gal H-1
(J = 8.0 Hz)

Check Aglycone
(AA'BB' + OMe)

Confirm: Neu5Ac is Alpha

H-3eq downfield

Confirm: Gal is Beta

Large J1,2

Confirm: MP Aglycone Present

Integrals 2:2:3
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Figure 2: NMR Structural Verification Workflow. Key decision points for confirming the isomeric

purity of the reagent.

Experimental Protocol: Quality Control
To ensure reproducibility in kinetic assays, the purity of Neu5Ac

(2-3)Gal

-MP must be verified upon receipt.[1][3]

Solubility Check: Dissolve 1 mg in 500

L

. The solution should be clear and colorless. Turbidity suggests aglycone cleavage or
contamination.[5]

H-3eq Integration: Set the integral of the MP methyl signal (3.78 ppm, 3H) to 3.00. Integrate

the Neu5Ac H-3eq (2.75 ppm).[1][3][5] The value should be 1.00

0.05. A lower value indicates free MP or hydrolysis.[3][5]

Free Sialic Acid Check: Look for a triplet at

2.2 ppm (H-3eq of free

-Neu5Ac) or

2.7 ppm (H-3eq of free

-Neu5Ac).[1][3] These should be absent (<1%).

References
TCI Chemicals.Product N0791: Neu5Ac alpha(2-3)Gal beta MP Glycoside.[1][3][5] Catalog

Specification and NMR Reference. Link[1][3]
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PubChem.Compound Summary: Neu5Ac alpha(2-3)Gal beta MP Glycoside (CID

101297598).[1][3][5] Link

Ogawa, T. et al. (1993).[3][5] Synthesis of Sialyl Glycosides. Describes the general synthetic

strategy for MP-glycosides of sialyl-galactose.

Konoe, Y. et al. (2000).[3][5] Enzymatic characterization of sialidases using p-methoxyphenyl

glycosides. Journal of Biochemistry, 127(6).[1][3][5] (Establishes the utility of the MP

aglycone).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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